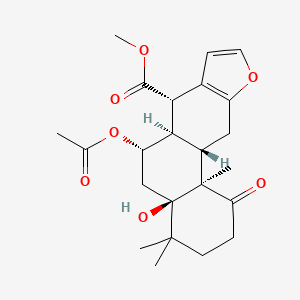
Caesalpine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caesalpine B is a naturally occurring compound found in various species of the genus Caesalpinia. This genus belongs to the family Fabaceae and is known for its diverse range of secondary metabolites with significant biological activities. This compound is a cassane diterpenoid, a class of compounds known for their complex structures and wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Caesalpine B typically involves the extraction from plant sources, particularly from Caesalpinia species. One common method is the use of high-performance countercurrent chromatography (HPCCC), which allows for the efficient separation and purification of the compound. The optimal solvent system for HPCCC separation is chloroform-methanol-water (4:3:2, v/v/v), with the apparatus rotated at 1600 r/min, a flow rate of 10 mL/min, and a separation temperature of 25°C .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in plant sources. advancements in extraction techniques, such as ionic liquid-based ultrasonic-assisted extraction combined with high-performance liquid chromatography (HPLC), have improved the efficiency and yield of this compound from plant materials .
Chemical Reactions Analysis
Types of Reactions
Caesalpine B undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acid-catalyzed transformation of cassane diterpenoids into aromatic derivatives. This transformation can occur in the presence of catalysts such as aluminum chloride (AlCl3) or under UV light irradiation .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions include various aromatic derivatives and other structurally modified cassane diterpenoids. These products often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and cardiovascular disorders.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of Caesalpine B involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to reduced inflammation and cell growth .
Comparison with Similar Compounds
Similar Compounds
Brazilin: Another cassane diterpenoid found in Caesalpinia species, known for its antioxidant and anti-inflammatory properties.
Sappanone A: Exhibits similar pharmacological activities, including antimicrobial and anticancer effects.
Protosappanin B: Known for its antibacterial and antifungal activities.
Uniqueness
Caesalpine B stands out due to its unique structural features and potent biological activities. Its ability to undergo various chemical transformations and form biologically active derivatives makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
methyl (4aR,6S,6aR,7S,11aS,11bR)-6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3/t14-,16-,18+,19-,22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBJIVZZAJHJM-ANLLKEILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC(=O)C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2([C@@]([C@@H]3[C@@H]1[C@@H](C4=C(C3)OC=C4)C(=O)OC)(C(=O)CCC2(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
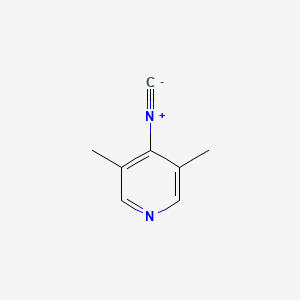
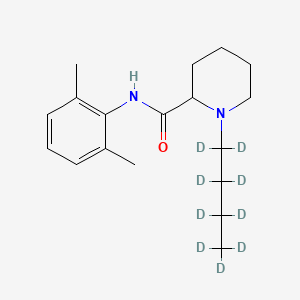

![barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate](/img/structure/B593373.png)
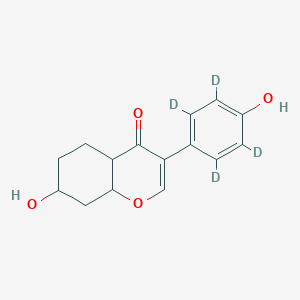

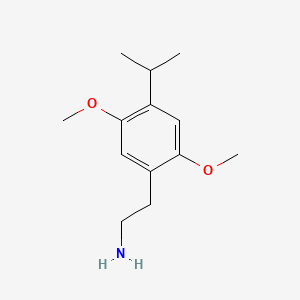
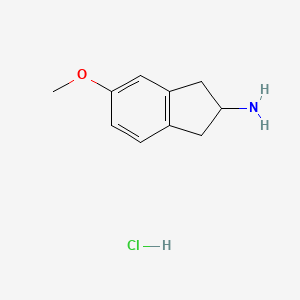
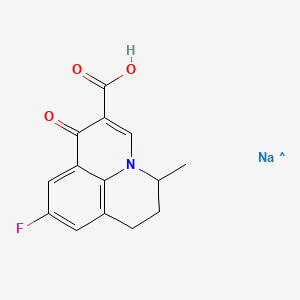
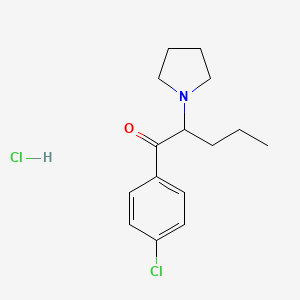
![2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593384.png)
![2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide](/img/structure/B593385.png)
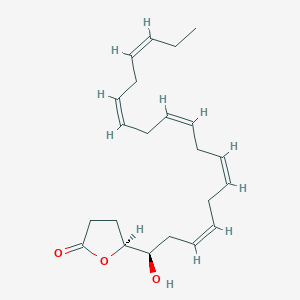
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
